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Compound of Interest

Compound Name: Sarasinoside C1

CAS No.: 114066-51-2

Cat. No.: B1680772

Get Quote

Executive Summary
Sarasinosides are a specialized class of marine-derived triterpene oligoglycosides (saponins)

isolated primarily from the sponge Melophlus sarasinorum (formerly Asteropus sarasinosum).

Unlike terrestrial saponins, these compounds feature a distinct 30-norlanostane aglycone core.

This guide analyzes the Structure-Activity Relationship (SAR) of Sarasinosides, specifically

contrasting the potent Sarasinoside A1 with its congeners (A3, B1) and standard

chemotherapeutic agents. Experimental data indicates that the specific unsaturation pattern

within the aglycone core and the integrity of the oligosaccharide chain are the critical

determinants of their cytotoxic and neuroactive profiles.

Structural Anatomy & Chemical Identity
To understand the SAR, one must first deconstruct the scaffold. Sarasinosides are amphiphilic

molecules composed of two distinct domains:

The Aglycone (Lipophilic): A 30-norlanostane triterpene core. This is the "anchor" that

interacts with cellular membranes.
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The Glycan (Hydrophilic): Typically a pentasaccharide chain attached at C-3. This domain

dictates solubility and specific receptor interaction.

Key Structural Features[2][3][4][5][6]
Core: 4,4,14-trimethylcholestane-like skeleton (lanostane type) but lacking C-30.

Side Chain: Often contains a ketone or lactone functionality (e.g., C-23 ketone).[1]

Unsaturation: Double bonds typically located at

or

.[2]

Comparative SAR Analysis
The biological activity of sarasinosides is not binary; it is highly sensitive to minor structural

modifications. The following analysis compares Sarasinoside A1 (the benchmark) against

Sarasinoside A3 (a structural congener) and Cisplatin (Standard of Care - SoC).

Quantitative Cytotoxicity Profile (IC50)
The following data highlights the impact of aglycone modification on potency.

Compound
Structural
Feature

Target Cell
Line

IC50 (µM)
Relative
Potency

Sarasinoside A1 mono-ene

aglycone
K562 (Leukemia) 5.0 High

Sarasinoside A1 mono-ene

aglycone
P388 (Leukemia) 2.2 Very High

Sarasinoside A3 diene aglycone K562 (Leukemia) 13.3 Low

Cisplatin
Platinum-based

DNA intercalator
K562 (Leukemia) ~1.0 - 3.0 Benchmark
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Key Insight: The introduction of a second double bond at C-14(15) in Sarasinoside A3 results in

a >2.5-fold loss of potency compared to A1. This suggests that the conformational rigidity or

shape change induced by the diene system hinders the molecule's ability to intercalate into the

membrane or bind its specific protein target.

Visualizing the SAR Logic
The following diagram illustrates the decision tree for structural modifications and their resulting

biological effects.
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Figure 1: SAR Decision Matrix. Green paths indicate retention of potency; red paths indicate

loss of activity due to structural rigidity or solubility issues.

Mechanistic Profiling
Unlike small molecule kinase inhibitors, Sarasinosides likely function through a "Membrane-

First" mechanism, common to amphiphilic saponins, followed by intracellular signaling

cascades.

Proposed Mechanism of Action (MOA)
Membrane Intercalation: The lipophilic 30-norlanostane tail inserts into the lipid bilayer,

specifically targeting cholesterol-rich regions (rafts).
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Pore Formation: Accumulation leads to transient pore formation or membrane curvature

stress.

Mitochondrial Stress: Disruption of ionic homeostasis leads to mitochondrial depolarization.

Apoptosis: Release of Cytochrome C triggers the Caspase cascade (Caspase-3/9).
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Figure 2: Mechanistic Cascade. The pathway illustrates the progression from membrane

interaction to apoptotic cell death.
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Experimental Protocols
To ensure reproducibility in validating these SAR claims, the following protocols are

recommended. These are self-validating systems where negative controls (solvent only) and

positive controls (Cisplatin) must be used.

Isolation from Melophlus sarasinorum
Objective: Obtain pure Sarasinoside A1 for testing.

Extraction: Lyophilize sponge tissue (100g). Extract 3x with MeOH/CH2Cl2 (1:1).[3]

Partition: Evaporate solvent. Partition residue between n-Hexane (remove lipids) and 90%

MeOH (retain saponins).

Fractionation: Subject the MeOH fraction to C18 Vacuum Liquid Chromatography (VLC).

Elute with a gradient of H2O:MeOH (100:0 to 0:100).

Purification: Isolate active fractions (usually eluting at 70-80% MeOH) via RP-HPLC (C18

column, MeOH/H2O 75:25, isocratic).

Validation: Verify structure via 1H-NMR (look for anomeric protons at

4.3-4.9 and aglycone methyls).

Cytotoxicity Validation (MTT Assay)
Objective: Determine IC50 values.[4]

Seeding: Seed K562 cells at

cells/well in 96-well plates.

Treatment: Add Sarasinoside A1 (serial dilutions: 0.1, 1, 5, 10, 50 µM).

Control: DMSO (0.1% final concentration).

Reference: Cisplatin (same concentrations).
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Incubation: 48 hours at 37°C, 5% CO2.

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at

570 nm.

Calculation: Plot Dose-Response curve. Calculate IC50 using non-linear regression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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